molecular formula C19H22ClN3O2 B5368926 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B5368926
M. Wt: 359.8 g/mol
InChI Key: JRNRKMKMBIHSOA-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a sulfonium salt as the electrophile . The industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-3-2-7-17(18)21-19(24)14-22-9-11-23(12-10-22)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNRKMKMBIHSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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